molecular formula C18H21N3O B5364338 1-[4-(dimethylamino)phenyl]-2-(1-methyl-1H-benzimidazol-2-yl)ethanol

1-[4-(dimethylamino)phenyl]-2-(1-methyl-1H-benzimidazol-2-yl)ethanol

Cat. No. B5364338
M. Wt: 295.4 g/mol
InChI Key: XLLVFCQSURIOHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(dimethylamino)phenyl]-2-(1-methyl-1H-benzimidazol-2-yl)ethanol, also known as DMABN, is a chemical compound that has been of interest in scientific research due to its potential therapeutic applications. DMABN is a benzimidazole derivative with a hydroxyl group and a dimethylamino group attached to the phenyl ring.

Mechanism of Action

The mechanism of action of 1-[4-(dimethylamino)phenyl]-2-(1-methyl-1H-benzimidazol-2-yl)ethanol is not fully understood. However, it has been suggested that this compound may exert its therapeutic effects through the inhibition of oxidative stress and inflammation. This compound has also been found to modulate the activity of certain enzymes and receptors in the body.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. This compound has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase.

Advantages and Limitations for Lab Experiments

One advantage of 1-[4-(dimethylamino)phenyl]-2-(1-methyl-1H-benzimidazol-2-yl)ethanol is its relatively low toxicity. It has been shown to have low cytotoxicity in various cell lines. This compound is also relatively easy to synthesize and purify. However, one limitation of this compound is its poor solubility in water, which may affect its bioavailability and limit its use in certain applications.

Future Directions

There are several potential future directions for the study of 1-[4-(dimethylamino)phenyl]-2-(1-methyl-1H-benzimidazol-2-yl)ethanol. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has been shown to have neuroprotective effects and may be useful in slowing the progression of these diseases. Another area of interest is the development of more soluble forms of this compound to improve its bioavailability and efficacy. Additionally, the potential use of this compound in combination with other drugs or therapies is an area of future research.
Conclusion:
In conclusion, this compound is a chemical compound that has been of interest in scientific research due to its potential therapeutic applications. This compound has anti-inflammatory, anti-tumor, and anti-oxidant properties and has been shown to have neuroprotective effects. While there are limitations to its use in lab experiments, this compound has several potential future directions for research, including its use in the treatment of neurodegenerative diseases and the development of more soluble forms for improved bioavailability.

Synthesis Methods

The synthesis of 1-[4-(dimethylamino)phenyl]-2-(1-methyl-1H-benzimidazol-2-yl)ethanol involves the reaction of 1-(4-nitrophenyl)-2-(1-methyl-1H-benzimidazol-2-yl)ethanol with dimethylamine in the presence of a reducing agent such as palladium on carbon. The product is then purified by recrystallization.

Scientific Research Applications

1-[4-(dimethylamino)phenyl]-2-(1-methyl-1H-benzimidazol-2-yl)ethanol has been studied for its potential therapeutic applications in various fields of medicine. It has been found to have anti-inflammatory, anti-tumor, and anti-oxidant properties. This compound has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

1-[4-(dimethylamino)phenyl]-2-(1-methylbenzimidazol-2-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O/c1-20(2)14-10-8-13(9-11-14)17(22)12-18-19-15-6-4-5-7-16(15)21(18)3/h4-11,17,22H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLLVFCQSURIOHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1CC(C3=CC=C(C=C3)N(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

12.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204369
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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